8-Bromooctanoic acid plays a crucial role in the synthesis of 8-mercaptooctanoic acid, a critical component in the biosynthesis of lipoic acid []. Lipoic acid is an essential cofactor for several enzymes involved in cellular metabolism []. The conversion of 8-bromooctanoic acid to 8-mercaptooctanoic acid involves a chemical reaction known as dehalogenation, where the bromine atom (Br) is replaced by a hydrogen atom (H) [].
8-Bromooctanoic acid is a brominated fatty acid with the chemical formula and a CAS number of 17696-11-6. It consists of an octanoic acid backbone, which is an eight-carbon saturated fatty acid, with a bromine atom substituted at the eighth carbon position. This compound is characterized by its hydrophobic nature due to the long hydrocarbon chain, making it relevant in various chemical and biological contexts. The presence of the bromine atom introduces unique reactivity, particularly in nucleophilic substitution reactions.
8-Bromooctanoic acid is a corrosive substance and can cause severe skin burns and eye damage upon contact. It is also incompatible with strong oxidizing agents and strong bases.
The synthesis of 8-bromooctanoic acid typically involves the bromination of octanoic acid using brominating agents. One common method includes:
Another method involves reacting octanoic acid with sodium hydroxide and bromine in an ethanol solution, yielding high purity levels .
8-Bromooctanoic acid has several applications:
Studies on the interactions of 8-bromooctanoic acid with biological systems suggest that it may affect lipid metabolism and enzyme activity. Its role as a potential inhibitor of specific enzymes involved in fatty acid metabolism has been highlighted, indicating its relevance in metabolic studies and potential therapeutic applications .
When comparing 8-bromooctanoic acid with similar compounds, several noteworthy analogs include:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Octanoic Acid | C8H16O2 | Saturated fatty acid without bromine |
2-Bromooctanoic Acid | C8H15BrO2 | Bromine at the second carbon |
10-Bromodecanoic Acid | C10H19BrO2 | Longer carbon chain |
8-Bromooctanoic acid is unique due to its specific position of bromination (at the eighth carbon), which influences its reactivity and biological properties. Unlike octanoic acid, it possesses enhanced reactivity due to the presence of bromine, allowing for diverse synthetic applications and potential biological activities.
The esterification-hydrolysis cascade represents one of the fundamental approaches for synthesizing and functionalizing 8-bromooctanoic acid. This method leverages the reversible nature of ester formation under appropriate conditions to manipulate the carboxylic acid functionality.
Synthesis from Ethyl 8-bromooctanoate:
One well-established procedure involves the hydrolysis of ethyl 8-bromooctanoate under basic conditions. The reaction proceeds as follows:
This procedure yields 8-bromooctanoic acid as a colorless oil with an impressive yield of 97%.
Table 1: Reaction Conditions for Synthesis of 8-Bromooctanoic Acid from Its Ethyl Ester
Parameter | Condition |
---|---|
Starting material | Ethyl 8-bromooctanoate |
Reagent | 1M NaOH |
Solvent | Ethanol |
Temperature | 0°C |
Reaction time | 5 hours |
Workup | Acidification, extraction, washing |
Yield | 97% |
Physical state | Colorless oil |
The mechanism of this basic hydrolysis (saponification) involves nucleophilic attack by the hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by elimination of ethoxide to produce the carboxylic acid, which is subsequently deprotonated under basic conditions to form a carboxylate salt. During workup, acidification protonates the carboxylate to yield the desired carboxylic acid.
Conversely, 8-bromooctanoic acid can be converted to its ester derivatives through Fischer esterification. This process, employing an acid catalyst and excess alcohol, establishes an equilibrium between the starting materials and products. To drive the reaction toward ester formation, strategies such as using excess alcohol and removing water (through desiccants or Dean-Stark apparatus) are commonly employed.
Synthesis of Ethyl 8-bromooctanoate from 8-Bromooctanoic Acid:
A practical procedure involves:
The mechanism follows a PADPED sequence: Protonation of the carboxylic acid, Addition of alcohol, Deprotonation, Protonation of the hydroxyl group, Elimination of water, and Deprotonation of the oxonium ion to yield the ester.
Transition metal-catalyzed cross-coupling reactions offer powerful methods for carbon-carbon bond formation, making them invaluable for extending or functionalizing the bromoalkyl chain in 8-bromooctanoic acid.
Palladium-catalyzed cross-coupling reactions are particularly effective with organobromine compounds. The terminal bromine in 8-bromooctanoic acid serves as an excellent leaving group in these transformations, enabling a wide range of coupling partners to be introduced.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions with 8-Bromooctanoic Acid
Coupling Partner | Catalyst System | Conditions | Product Type | Typical Yield |
---|---|---|---|---|
Boronic acids | Pd(PPh₃)₄ | Base, 80-100°C | Alkyl-aryl | 65-85% |
Alkyl zinc reagents | Pd(dppf)Cl₂ | THF, rt to 60°C | Alkyl-alkyl | 60-75% |
Terminal alkynes | Pd(PPh₃)₂Cl₂/CuI | Et₃N, rt | Alkyl-alkynyl | 70-90% |
Vinyl stannanes | Pd₂(dba)₃ | DMF, 80°C | Alkyl-alkenyl | 75-85% |
A significant advantage of these cross-coupling approaches is the preservation of the carboxylic acid functionality during the reaction. This is typically achieved by:
This strategic sequence allows for the selective modification of the bromoalkyl chain while maintaining the valuable carboxylic acid functionality for subsequent transformations.
Microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of 8-bromooctanoic acid derivatives by dramatically accelerating reaction rates and improving yields through more efficient energy transfer.
Direct Amidation under Microwave Irradiation:
A notable application involves the direct conversion of 8-bromooctanoic acid to corresponding amides:
This solvent-free procedure dramatically reduces reaction times from days to hours compared to conventional heating methods, while maintaining excellent yields (70-95%).
Microwave enhancement of reactions involving 8-bromooctanoic acid can be attributed to several factors:
Table 3: Comparison of Conventional vs. Microwave Heating for 8-Bromooctanoic Acid Transformations
Transformation | Conventional Heating | Microwave Heating | Yield Improvement |
---|---|---|---|
Esterification | 12-24 hours | 10-30 minutes | 5-15% |
Amidation | 48-72 hours | 1-3 hours | 10-25% |
Thioesterification | 18-36 hours | 20-45 minutes | 8-20% |
Cross-coupling | 24-48 hours | 1-4 hours | 5-15% |
A particularly efficient microwave protocol employs phenylboronic acid in conjunction with 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) as a co-catalytic system for the dehydrative amidation of 8-bromooctanoic acid. This solvent-free approach shows excellent chemoselectivity and accommodates even less reactive amines such as substituted anilines.
Solid-phase synthesis represents an innovative strategy for producing high-purity 8-bromooctanoic acid derivatives by immobilizing reactants on insoluble supports, allowing for simplified purification and potential automation.
The general methodology involves:
Advantages of solid-phase approaches include:
Table 4: Solid-Phase Synthetic Pathways for 8-Bromooctanoic Acid Derivatives
Solid Support | Linkage Type | Reaction Conditions | Cleavage Method | Purity |
---|---|---|---|---|
Wang resin | Ester | DIC/DMAP, DCM, rt | TFA/DCM | >95% |
Rink amide | Amide | HBTU/DIPEA, DMF, rt | TFA/DCM/TIS | >98% |
2-Chlorotrityl | Ester | DIPEA, DCM, rt | HFIP/DCM | >97% |
Safety-catch | Sulfonamide | PyBOP/NMM, DMF, rt | Nucleophilic | >96% |
A practical application involves the synthesis of 8-bromooctanoic acid-derived peptide conjugates:
This solid-phase approach is particularly valuable for creating libraries of 8-bromooctanoic acid derivatives for biological screening, as it enables rapid diversification and high-throughput synthesis with minimal purification challenges.
The mechanistic behavior of 8-bromooctanoic acid in nucleophilic substitution reactions demonstrates characteristic second-order nucleophilic substitution dynamics typical of primary bromoalkane systems [1] [2]. As a primary alkyl halide with an eight-carbon chain terminated by a carboxylic acid functional group, 8-bromooctanoic acid exhibits enhanced reactivity compared to tertiary halides due to reduced steric hindrance around the electrophilic carbon center [6] [13].
The reaction mechanism proceeds through a concerted pathway where nucleophile attack and leaving group departure occur simultaneously [9] [29]. The nucleophile approaches the electrophilic carbon from the backside, positioned 180 degrees opposite to the bromine leaving group, resulting in the characteristic inversion of configuration known as Walden inversion [2] [6]. This backside attack mechanism creates a pentacoordinate transition state with trigonal bipyramidal geometry, where the carbon atom is partially bonded to both the incoming nucleophile and the departing bromide ion [9] [13].
Kinetic studies demonstrate that the overall reaction rate depends on the concentrations of both the nucleophile and the 8-bromooctanoic acid substrate, confirming the bimolecular nature of the mechanism [7] [29]. The reaction rate expression follows second-order kinetics, with rate constants typically ranging from 10^-4 to 10^-2 liters per mole per second in polar aprotic solvents at ambient temperature [28] [31].
Nucleophile | Solvent | Temperature (°C) | Rate Constant (L mol⁻¹ s⁻¹) | Activation Energy (kcal mol⁻¹) |
---|---|---|---|---|
Hydroxide ion | Dimethyl sulfoxide | 25 | 2.4 × 10⁻³ | 18.5 |
Cyanide ion | Dimethyl sulfoxide | 30 | 1.8 × 10⁻² | 16.2 |
Methoxide ion | Methanol | 25 | 5.2 × 10⁻⁴ | 21.3 |
Acetate ion | Acetonitrile | 35 | 3.1 × 10⁻³ | 19.8 |
The presence of the carboxylic acid functionality in 8-bromooctanoic acid introduces electronic effects that modestly influence the reactivity compared to simple bromoalkanes [22] [27]. The electron-withdrawing nature of the carboxyl group creates a slight inductive effect that propagates through the alkyl chain, marginally increasing the electrophilicity of the carbon bearing the bromine substituent [23] [27]. However, this effect diminishes significantly with the eight-carbon separation between the functional groups.
Research investigations have revealed that 8-bromooctanoic acid preferentially undergoes intramolecular cyclization reactions under specific conditions, competing with intermolecular substitution pathways [22]. When treated with bicarbonate anion-exchange resins, the compound exhibits a tendency toward oligomer formation rather than simple lactone production, distinguishing it from shorter-chain bromoalkanoic acids [22]. This behavior reflects the conformational flexibility of the eight-carbon chain and the relative positioning of the reactive centers.
Solvent polarity exerts profound influence on the mechanistic pathway selectivity and reaction rates in nucleophilic substitution reactions involving 8-bromooctanoic acid [10] [12]. Polar aprotic solvents demonstrate superior performance for promoting second-order nucleophilic substitution mechanisms compared to protic or nonpolar alternatives [1] [11].
The enhanced reactivity in polar aprotic media stems from the differential solvation effects on the nucleophile and electrophile [11] [12]. These solvents effectively solvate the cationic centers while leaving anionic nucleophiles relatively unsolvated, thereby maintaining their nucleophilic character and facilitating the backside attack mechanism [11] [31]. Dimethyl sulfoxide, acetonitrile, and dimethylformamide represent optimal solvent choices for maximizing second-order nucleophilic substitution rates [1] [12].
Solvent Type | Dipole Moment (D) | Mechanism Favored | Relative Rate | Product Selectivity |
---|---|---|---|---|
Dimethyl sulfoxide | 3.96 | Second-order nucleophilic substitution | 1.00 | >95% substitution |
Acetonitrile | 3.92 | Second-order nucleophilic substitution | 0.85 | >90% substitution |
Methanol | 1.70 | Mixed pathways | 0.32 | 75% substitution |
Dichloromethane | 1.60 | Second-order nucleophilic substitution | 0.45 | 85% substitution |
Toluene | 0.36 | Second-order nucleophilic substitution | 0.15 | >95% substitution |
Protic solvents demonstrate reduced efficiency due to hydrogen bonding interactions with nucleophiles, which diminish their reactivity through solvation stabilization [11] [14]. The formation of hydrogen bond networks around anionic nucleophiles creates an energy barrier that must be overcome before the nucleophile can effectively approach the electrophilic carbon center [10] [11].
Temperature effects interact synergistically with solvent polarity to influence reaction outcomes [10] [28]. Higher temperatures generally favor elimination pathways over substitution mechanisms, particularly in protic solvents where the increased thermal energy facilitates proton abstraction processes [28] [29]. Conversely, lower temperatures in polar aprotic solvents optimize conditions for clean second-order nucleophilic substitution reactions [1] [11].
The correlation between solvent dipole moment and reaction selectivity demonstrates a non-linear relationship [10] [12]. Highly polar solvents with dipole moments exceeding 3.5 Debye units consistently promote second-order nucleophilic substitution pathways, while moderately polar solvents exhibit mixed mechanistic behavior [10] [14]. Nonpolar solvents, despite lower absolute reaction rates, often provide excellent selectivity for second-order nucleophilic substitution due to minimal interference with the reaction mechanism [12] [14].
Ionic liquids represent an emerging class of reaction media that offer unique advantages for nucleophilic substitution reactions involving 8-bromooctanoic acid [14]. These solvents provide high polarity combined with negligible volatility, enabling reaction conditions that optimize both rate and selectivity while facilitating product isolation [14].
Computational quantum mechanical studies have provided detailed insights into the transition state structures and energetics of esterification reactions involving 8-bromooctanoic acid [15] [18]. Density functional theory calculations using the B3LYP functional with 6-311G(d,p) basis sets reveal the mechanistic complexity of acid-catalyzed esterification processes [18] [32].
The esterification mechanism proceeds through a six-step pathway involving protonation, nucleophilic addition, proton transfer, elimination, and deprotonation sequences [19] [35]. The initial protonation of the carbonyl oxygen creates an oxonium ion intermediate that enhances the electrophilicity of the carbonyl carbon toward nucleophilic attack by alcohol molecules [19] [36]. Quantum mechanical calculations indicate that this protonation step requires an activation energy of approximately 8.5 kcal per mole [18] [37].
Reaction Step | Activation Energy (kcal mol⁻¹) | Transition State Geometry | Bond Length (Å) | Bond Angle (°) |
---|---|---|---|---|
Carbonyl protonation | 8.5 | Planar oxonium | C=O: 1.28 | O-C-O: 120 |
Nucleophilic addition | 15.2 | Tetrahedral intermediate | C-O: 1.45 | O-C-C: 109 |
Proton transfer | 12.8 | Hydrogen-bridged | O-H: 1.02 | H-O-H: 104 |
Water elimination | 18.3 | Concerted departure | C-O: 1.85 | C-O-H: 115 |
Product deprotonation | 6.2 | Linear arrangement | O-H: 0.98 | Linear |
The nucleophilic addition step represents the rate-determining process with the highest activation barrier of 18.3 kcal per mole [18] [21]. During this transition state, the alcohol oxygen forms a partial bond with the carbonyl carbon while the carbonyl double bond character diminishes, creating a tetrahedral intermediate geometry [18] [35]. The computed bond lengths indicate significant structural reorganization, with the forming carbon-oxygen bond extending to 1.45 Angstroms in the transition state [32] [37].
Solvent effects significantly modulate the energetic landscape of the esterification mechanism [18] [21]. Implicit solvation models demonstrate that polar protic solvents stabilize the charged intermediates through hydrogen bonding interactions, reducing overall activation energies by 3-5 kcal per mole compared to gas-phase calculations [18] [32]. The stabilization particularly benefits the oxonium ion and tetrahedral intermediate structures where formal charges are localized [21] [37].
Transition state theory applications to these quantum mechanical results enable prediction of reaction rate constants with reasonable accuracy [15] [33]. The computed activation parameters, when combined with transition state theory expressions, yield rate constants within one order of magnitude of experimental values for similar carboxylic acid esterification reactions [20] [33]. The calculated pre-exponential factors range from 10^11 to 10^13 per second, consistent with typical values for unimolecular elementary processes [33] [34].
Corrosive